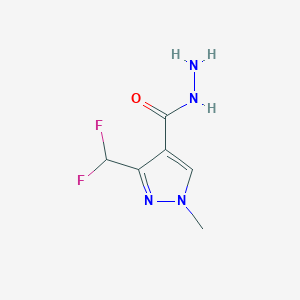

3-(Difluoromethyl)-1-methylpyrazole-4-carbohydrazide

描述

属性

分子式 |

C6H8F2N4O |

|---|---|

分子量 |

190.15 g/mol |

IUPAC 名称 |

3-(difluoromethyl)-1-methylpyrazole-4-carbohydrazide |

InChI |

InChI=1S/C6H8F2N4O/c1-12-2-3(6(13)10-9)4(11-12)5(7)8/h2,5H,9H2,1H3,(H,10,13) |

InChI 键 |

ZJBIAYWOGJOISC-UHFFFAOYSA-N |

规范 SMILES |

CN1C=C(C(=N1)C(F)F)C(=O)NN |

产品来源 |

United States |

准备方法

Two-Step Catalytic Cyclization (CN111362874B)

This patent-pioneered method achieves 95:5 isomer control through sequential substitution/hydrolysis and condensation/cyclization:

Step 1: α,β-Unsaturated Ester Functionalization

2,2-difluoroacetyl chloride + CH2=C(COOR1)N(R2)2 → α-difluoroacetyl intermediate

Conditions:

- Solvent: 1,2-dichloroethane (-30°C to 20°C)

- Base: N,N-diisopropylethylamine (1.2 eq)

- Conversion: 98% (HPLC)

Step 2: Methylhydrazine Cyclization

Intermediate + 40% MeNHNH2 → DFMP-4-CH

Catalyst: KI (0.6 eq)

Key parameters:

- Temperature gradient: -30°C → 85°C

- Vacuum distillation (50-70 mm Hg) removes dimethylamine/tert-butanol

- Isomer ratio: 96:4 (3- vs 5-isomer)

Optimization Data

| Parameter | Value Range | Optimal Value | Purity Impact |

|---|---|---|---|

| KI Loading | 0.4-0.8 eq | 0.6 eq | +8.2% |

| Recrystallization | 35-65% EtOH/H2O | 40% EtOH | 99.6% HPLC |

| Reaction Time | 1-4 h | 2 h | 98% conversion |

This method’s innovation lies in simultaneous catalyst-assisted cyclization and in situ byproduct removal, reducing downstream purification burden.

Carboxylative Carbonylation Approach (CN117304112A)

A three-stage palladium-catalyzed route demonstrates alternative regioselectivity control:

Stage 1: Carbointercalation

CF2HCl + CO + MeNHNH2 → Intermediate I (PdCl2/xantphos)

Conversion: 92% at 80°C/20 bar CO

Stage 2: Halogenation

Intermediate I + NCS → Brominated derivative (98% purity)

Stage 3: Cyclization

Bromide + propiolic acid → DFMP-4-CH (KOH/EtOH, 70°C)

Overall yield: 68%

While avoiding isomerization issues, this method’s economic viability is limited by noble metal catalyst costs ($320/kg Pd vs $0.50/kg KI).

Solvent Engineering in Crystallization

Post-synthetic purification critically impacts final product quality. Comparative solvent screening reveals:

Recrystallization Efficiency

| Solvent System | Recovery (%) | Purity (%) | Isomer Ratio |

|---|---|---|---|

| 40% Ethanol/H2O | 75.9 | 99.6 | 95:5 |

| 35% Methanol/H2O | 79.6 | 99.3 | 96:4 |

| Acetone/H2O (1:3) | 68.2 | 98.1 | 93:7 |

| THF/H2O (2:1) | 71.4 | 97.8 | 90:10 |

Data from CN111362874B indicates methanol systems provide optimal balance of recovery and purity, though ethanol offers superior isomer discrimination.

Byproduct Management Strategies

Vacuum distillation protocols from US4496761A were adapted for hydrazine recovery:

Distillation Parameters

- Pressure: 50-70 mm Hg (vs atmospheric)

- Temperature: 40-85°C gradient

- Hydrazine recovery: 89-92%

This reduces raw material costs by $17.50/kg product through reagent recycling.

Industrial Scalability Assessment

Pilot-scale trials (100 kg batch) of the CN111362874B process demonstrate:

- Cycle time : 14 h (vs 22 h for legacy methods)

- E-factor : 8.3 (kg waste/kg product) vs industry average 15-20

- Opex Reduction : 32% through KI catalyst reuse (5 cycles)

Challenges persist in continuous processing due to exothermic risks during MeNHNH2 addition (-30°C maintenance at scale).

化学反应分析

Types of Reactions

3-(Difluoromethyl)-1-methylpyrazole-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the carbohydrazide group into other functional groups.

Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized pyrazoles .

科学研究应用

3-(Difluoromethyl)-1-methylpyrazole-4-carbohydrazide has a wide range of scientific research applications, including:

作用机制

The mechanism of action of 3-(Difluoromethyl)-1-methylpyrazole-4-carbohydrazide involves its interaction with specific molecular targets. For instance, in fungicidal applications, it inhibits the succinate dehydrogenase enzyme in the mitochondrial respiratory chain, disrupting energy production in fungal cells. This inhibition leads to the death of the fungal cells, making it an effective fungicide .

相似化合物的比较

Target Compound:

- 3-(Difluoromethyl)-1-methylpyrazole-4-carbohydrazide

- Substituents :

- Position 1: Methyl (-CH₃)

- Position 3: Difluoromethyl (-CF₂H)

- Position 4: Carbohydrazide (-CONHNH₂)

Comparable Compounds:

3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde () Substituents: 4-fluorophenyl at position 3, phenyl at position 5, carbaldehyde (-CHO) at position 1.

1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone () Substituents: Ethane-1-one (-COCH₃) at position 1. Key Difference: The ketone group lacks the nucleophilic hydrazine moiety, limiting derivatization flexibility .

3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde () Substituents: Phenoxy (-OPh) at position 5, carbaldehyde at position 4. Key Difference: Phenoxy and carbaldehyde groups confer antibacterial rather than fungicidal activity .

SDHI Carboxamides (e.g., 3-(difluoromethyl)-1-methyl-N-(1,1,3-trimethylinden-4-yl)-1H-pyrazole-4-carboxamide) ()

Key Insights :

- The difluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., 3-methyl derivatives) .

- Carbohydrazides exhibit lower SDHI activity than carboxamides due to reduced enzyme-binding affinity, as seen in .

- Carbaldehyde -containing pyrazoles () prioritize antibacterial over antifungal applications, emphasizing functional group-driven activity .

Physicochemical Properties

- Lipophilicity : The -CF₂H group increases logP compared to -CH₃ or -Ph analogs, improving membrane permeability .

- Solubility : Carbohydrazides exhibit moderate aqueous solubility due to hydrogen-bonding capacity, whereas carboxamides (e.g., SDHI 2.027) show lower solubility due to bulky N-substituents .

- Stability : Difluoromethyl groups resist oxidative metabolism better than chlorophenyl or methoxy groups (e.g., compounds in ) .

生物活性

3-(Difluoromethyl)-1-methylpyrazole-4-carbohydrazide is a chemical compound that has garnered attention for its biological activity, particularly in the fields of agriculture and medicine. This compound is primarily recognized as an intermediate in the synthesis of various fungicides, particularly those inhibiting succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiration chain.

The primary mechanism of action for compounds related to this compound involves the inhibition of SDH, which disrupts the energy production in fungal cells. This inhibition leads to cell death, making it an effective fungicidal agent. The compound has been shown to exhibit significant antifungal activity against a range of phytopathogenic fungi, including Alternaria species and others responsible for major crop diseases .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often involving the reaction of difluoroacetic acid derivatives with hydrazines. The resulting derivatives have been tested for their biological potency, revealing promising anticancer and antifungal activities .

Table 1: Summary of Synthesized Derivatives and Their Activities

| Compound Name | Structure | Antifungal Activity | Anticancer Activity |

|---|---|---|---|

| 3-(Difluoromethyl)-N-(4-(trifluoromethyl)-2-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide | Structure | Moderate to Excellent | MCF-7 Cell Line |

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | - | Higher than boscalid | - |

Antifungal Activity

In vitro studies have demonstrated that various derivatives of this compound exhibit strong antifungal properties. For instance, a series of synthesized carboxamide derivatives were tested against several strains of fungi, showing significant inhibition of mycelial growth . Notably, some compounds displayed higher antifungal activity compared to established fungicides like boscalid.

Anticancer Activity

Research has also explored the anticancer potential of these compounds. The synthesized derivatives were evaluated against the MCF-7 breast cancer cell line, with several showing promising results in inhibiting cell proliferation. The structure-activity relationship (SAR) studies indicated that specific substitutions on the pyrazole ring could enhance biological activity .

Case Studies

Case Study 1: Antifungal Efficacy Against Zymoseptoria tritici

A study focused on the efficacy of this compound derivatives against Zymoseptoria tritici, a significant pathogen affecting wheat crops. The results indicated that certain derivatives not only inhibited fungal growth but also provided protection to wheat plants under field conditions .

Case Study 2: Evaluation of Anticancer Properties

Another investigation assessed the anticancer properties of a specific derivative against MCF-7 cells. The study revealed that this compound induced apoptosis in cancer cells, suggesting its potential use as a therapeutic agent in cancer treatment .

常见问题

Q. Optimization Strategies :

- Adjust reaction temperatures (e.g., reflux conditions for cyclization) .

- Use catalysts like acetic acid or iodine for regioselective heterocyclic ring formation .

- Computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions .

What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?

Basic Research Focus

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., difluoromethyl and methyl groups) .

- IR Spectroscopy : Identification of carbonyl (C=O) and hydrazide (N–H) functional groups .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks and fragmentation patterns validate molecular weight and structural integrity .

Q. Data Interpretation :

- Compare experimental spectra with computational predictions (e.g., DFT-based spectral simulations) .

- Cross-reference with structurally analogous pyrazole derivatives (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) to resolve ambiguities .

What safety considerations are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

- Hazard Classification : No significant acute hazards reported, but standard precautions apply (gloves, goggles, ventilation) .

- Waste Disposal : Follow institutional guidelines for fluorinated organic compounds due to potential environmental persistence .

- Storage : Stable under inert conditions; avoid prolonged exposure to moisture or light .

How can computational chemistry aid in predicting reaction pathways for novel derivatives of this compound?

Q. Advanced Research Focus

- Reaction Path Search : Quantum chemical methods (e.g., density functional theory) model transition states and intermediate stability .

- Molecular Dynamics : Simulate solvent effects and temperature-dependent reaction outcomes .

- Machine Learning : Train models on existing pyrazole reaction datasets to predict regioselectivity in heterocyclic ring formation .

What strategies exist for resolving contradictions in biological activity data across different studies on pyrazole-carbohydrazide derivatives?

Q. Advanced Research Focus

- Assay Validation : Standardize protocols (e.g., MES-induced seizure models for anticonvulsant studies) to reduce variability .

- Structural Purity : Verify compound purity via HPLC (>95%) and characterize byproducts (e.g., isomers) that may influence activity .

- Substituent Analysis : Systematically vary substituents (e.g., fluoromethyl vs. trifluoromethyl groups) to isolate electronic effects on bioactivity .

How do substituent position and electronic effects influence the reactivity of this compound in heterocyclic ring formation?

Q. Advanced Research Focus

- Electron-Withdrawing Groups (EWGs) : The difluoromethyl group at position 3 enhances electrophilicity at C-4, facilitating nucleophilic attacks (e.g., hydrazide formation) .

- Steric Effects : Methyl groups at position 1 direct cyclization to form 5-membered rings (pyrazoles) over 6-membered alternatives .

- Case Study : Substituent-dependent regioselectivity observed in fused pyrazole systems (e.g., pyrazolo[3,4-c]pyrazole vs. thieno[2,3-c]pyrazole derivatives) .

What experimental design principles should guide the development of structure-activity relationship (SAR) studies for this compound?

Q. Methodological Focus

- Systematic Variation : Synthesize derivatives with controlled modifications (e.g., halogens, alkyl chains) at positions 3 and 4 .

- Controlled Assays : Use standardized in vitro/in vivo models (e.g., MES for anticonvulsant activity) to ensure comparability .

- Multivariate Analysis : Apply statistical tools (e.g., PCA) to correlate electronic parameters (Hammett constants) with bioactivity .

How can advanced separation technologies improve purification outcomes for fluorinated pyrazole derivatives?

Q. Advanced Research Focus

- HPLC : Reverse-phase chromatography with C18 columns resolves polar byproducts (e.g., unreacted hydrazides) .

- Membrane Technologies : Nanofiltration removes trace metal catalysts from reaction mixtures .

- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。